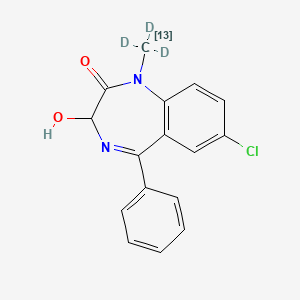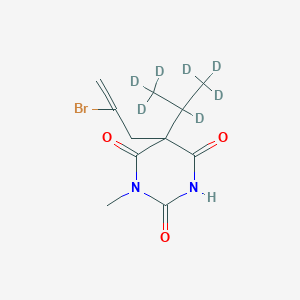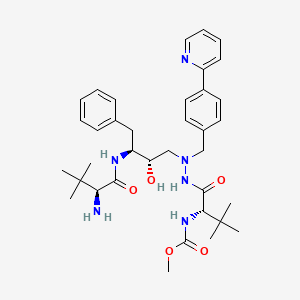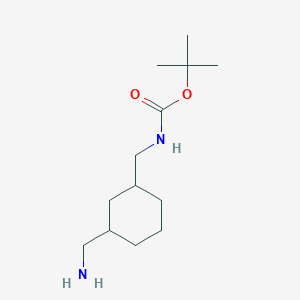![molecular formula C7H11N3 B3319999 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine CAS No. 1196152-11-0](/img/structure/B3319999.png)
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine is a chemical compound with the linear formula C7H11N3 . It has a molecular weight of 137.18 . The compound appears as a light-green to brown liquid .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This results in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are further converted to corresponding differentiated diamides .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5,8H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound is involved in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
This compound is a light-green to brown liquid . The compound has a molecular weight of 137.18 .Mechanism of Action
The mechanism of action of THPP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, including DNA synthesis and protein synthesis. THPP has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
THPP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. THPP has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using THPP in lab experiments is its unique pharmacological profile, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on THPP, including the identification of its molecular targets and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the safety and efficacy of THPP in animal and human models, as well as its potential for use in combination therapies. Finally, the development of THPP derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Scientific Research Applications
THPP has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and as a treatment for Alzheimer's disease. In cancer research, THPP has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. THPP has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. In Alzheimer's disease research, THPP has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGWHKKPYVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)




![Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3319972.png)





